Uralyt-U Demonstrates 118% Increase in Urinary Citrate Excretion and 29.5% Reduction in Urinary Calcium Excretion Versus Baseline in Oxalate Stone Formers
In a clinical trial of 71 oxalate stone formers with documented hypocitraturia (present in 75% of the cohort) and combined hypercalciuria (27%), short-term alkalinizing therapy with Uralyt-U (sodium-potassium-citrate) for 3 weeks produced a 118% increase in urinary citrate excretion and a 29.5% decrease in urinary calcium excretion relative to baseline pre-treatment values [1]. No significant changes were observed in 24-hour urinary excretion of oxalate, urate, magnesium, or phosphate [1]. In a subset of 10 recurrent oxalate stone formers maintained on long-term therapy (10–20 months), the quantitative effects on citrate and calcium excretion remained unchanged, and 7 patients completing at least one year of therapy experienced no stone recurrence [1].
| Evidence Dimension | Urinary citrate excretion change |
|---|---|
| Target Compound Data | +118% from baseline |
| Comparator Or Baseline | Baseline (pre-treatment) values |
| Quantified Difference | 118% relative increase |
| Conditions | 71 oxalate stone formers; 3-week short-term therapy with Uralyt-U; 24-hour urinary collection |
Why This Matters
Procurement prioritization of Uralyt-U is substantiated by direct clinical evidence of dual-action benefit—simultaneously increasing stone-inhibitory citrate and reducing stone-promoting calcium—without altering other lithogenic parameters, a profile not uniformly demonstrated by single-cation citrate alternatives.
- [1] Butz M. Oxalate stone prophylaxis by alkalinizing therapy (author's transl). Urologe A. 1982;21(3):142-6. PMID: 7048691. View Source
